molecular formula C31H38N2O8 B1450315 Fmoc-Glu(OtBu)-Thr(psi(Me,Me)pro)-OH CAS No. 957780-56-2

Fmoc-Glu(OtBu)-Thr(psi(Me,Me)pro)-OH

Cat. No.: B1450315
CAS No.: 957780-56-2
M. Wt: 566.6 g/mol
InChI Key: SIDKUUFAHNZJLW-VAQLEPBLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Glu(OtBu)-Thr(psi(Me,Me)pro)-OH is a synthetic peptide derivative used in various scientific research applications. The compound is characterized by the presence of fluorenylmethyloxycarbonyl (Fmoc) as a protecting group for the amino terminus, glutamic acid (Glu) with a tert-butyl (OtBu) protecting group on the side chain, and a modified threonine (Thr) residue with a psi(Me,Me)pro moiety. This structure makes it a valuable tool in peptide synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Glu(OtBu)-Thr(psi(Me,Me)pro)-OH typically involves solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The Fmoc group is removed using a base such as piperidine, while the OtBu group is removed under acidic conditions. The psi(Me,Me)pro moiety is introduced through specific coupling reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and yield. The use of green solvents and optimized reaction conditions is becoming more common to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Glu(OtBu)-Thr(psi(Me,Me)pro)-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are typically peptide fragments or modified peptides with specific functional groups introduced at desired positions .

Scientific Research Applications

Fmoc-Glu(OtBu)-Thr(psi(Me,Me)pro)-OH is widely used in:

Mechanism of Action

The mechanism of action of Fmoc-Glu(OtBu)-Thr(psi(Me,Me)pro)-OH involves its incorporation into peptide chains during synthesis. The Fmoc group protects the amino terminus, preventing unwanted reactions, while the OtBu group protects the side chain of glutamic acid. The psi(Me,Me)pro moiety introduces conformational constraints, influencing the overall structure and function of the peptide .

Comparison with Similar Compounds

Similar Compounds

  • Fmoc-Glu(OtBu)-Ser(psi(Me,Me)pro)-OH
  • Fmoc-Glu(OtBu)-Thr(psi(Me,Me)pro)-OMe
  • Fmoc-Glu(OtBu)-Thr(psi(Me,Me)pro)-NH2

Uniqueness

Fmoc-Glu(OtBu)-Thr(psi(Me,Me)pro)-OH is unique due to the specific combination of protecting groups and the psi(Me,Me)pro moiety, which imparts distinct structural and functional properties. This makes it particularly useful in applications requiring precise control over peptide conformation and reactivity .

Properties

IUPAC Name

(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38N2O8/c1-18-26(28(36)37)33(31(5,6)40-18)27(35)24(15-16-25(34)41-30(2,3)4)32-29(38)39-17-23-21-13-9-7-11-19(21)20-12-8-10-14-22(20)23/h7-14,18,23-24,26H,15-17H2,1-6H3,(H,32,38)(H,36,37)/t18-,24+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIDKUUFAHNZJLW-VAQLEPBLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(C(O1)(C)C)C(=O)C(CCC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](CCC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fmoc-Glu(OtBu)-Thr(psi(Me,Me)pro)-OH
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